

# (Rac)-ARV-471 PROTAC structure and function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |
|----------------------|---------------------|-----------|--|--|--|
| Compound Name:       | (Rac)-Vepdegestrant |           |  |  |  |
| Cat. No.:            | B15544285           | Get Quote |  |  |  |

An In-depth Technical Guide to (Rac)-ARV-471 (Vepdegestrant): Structure, Function, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Vepdegestrant, also known as (Rac)-ARV-471, is a first-in-class, orally bioavailable Proteolysis-Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα). As a heterobifunctional molecule, ARV-471 recruits the cellular ubiquitin-proteasome system to eliminate both wild-type and mutant ERα, a key driver in ER-positive (ER+)/HER2-negative breast cancer. Preclinical and clinical data demonstrate that ARV-471 achieves superior ER degradation and more potent anti-tumor activity compared to previous standards of care like fulvestrant.[1][2][3] This guide provides a comprehensive overview of ARV-471's structure, mechanism of action, quantitative preclinical data, and the experimental protocols used for its characterization.

#### **Structure and Mechanism of Action**

ARV-471 is a PROTAC, a novel class of therapeutic agents that induce the degradation of target proteins.[4] Its structure consists of three key components: a ligand that binds to the target protein (ER $\alpha$ ), a ligand that recruits an E3 ubiquitin ligase (specifically cereblon, or CRBN), and a flexible linker connecting the two.[1][5][6]

The mechanism of action involves hijacking the cell's natural protein disposal system:

#### Foundational & Exploratory





- Ternary Complex Formation: ARV-471 simultaneously binds to the ligand-binding domain of ERα and the CRBN E3 ligase, forming a ternary complex (ERα:ARV-471:CRBN).[5][7]
- Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to tag the ERα protein with a chain of ubiquitin molecules.[1][7]
- Proteasomal Degradation: This polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the ERα protein into small peptides.[7][8]
- Catalytic Cycle: After the degradation of ERα, ARV-471 is released and can bind to another ERα molecule, enabling a single PROTAC molecule to induce the degradation of multiple target proteins.[1][7]

This degradation-based approach removes the entire protein, abrogating both its catalytic and scaffolding functions, which can be more effective than simple inhibition and may overcome resistance mechanisms associated with mutations in the target's binding pocket.[5]





Click to download full resolution via product page

Fig 1. Mechanism of action of ARV-471.



By degrading ERα, ARV-471 effectively shuts down ER-mediated signaling pathways that drive the proliferation of ER+ breast cancer cells. This leads to the decreased expression of ER-target genes such as PR, GREB1, and TFF1, ultimately inhibiting tumor growth.[1][9]



Click to download full resolution via product page

Fig 2. Downstream effects of ARV-471-mediated ERα degradation.

# **Quantitative Data Summary**



ARV-471 has demonstrated potent and robust activity in a variety of preclinical and clinical settings. The following tables summarize key quantitative data.

**Table 1: In Vitro Potency & Efficacy** 

| Parameter                               | Cell Line           | Value        | Reference(s) |
|-----------------------------------------|---------------------|--------------|--------------|
| DC50 (Degradation)                      | MCF7                | 0.9 nM       | [4]          |
| General ER+ Lines                       | ~1.8 - 2.0 nM       | [10][11][12] |              |
| D <sub>max</sub> (Degradation)          | MCF7                | >95%         | [4]          |
| GI <sub>50</sub> (Growth<br>Inhibition) | MCF7 (WT ER)        | 3.3 nM       | [5]          |
| T47D (WT ER)                            | 4.5 nM              | [5]          |              |
| T47D (Y537S mutant)                     | 8.0 nM              | [5]          | _            |
| T47D (D538G mutant)                     | 5.7 nM              | [5]          | _            |
| IC₅₀ (ER Antagonism)                    | T47D-KBluc Reporter | 1.1 nM       | [4]          |

**Table 2: In Vivo Efficacy (Xenograft Models)** 



| Model                       | Treatment<br>(Dose)              | Endpoint                         | Result                 | Reference(s) |
|-----------------------------|----------------------------------|----------------------------------|------------------------|--------------|
| MCF7 Orthotopic             | ARV-471 (3 mpk, po, qd)          | Tumor Growth<br>Inhibition (TGI) | 85%                    | [5]          |
| ARV-471 (10<br>mpk, po, qd) | Tumor Growth<br>Inhibition (TGI) | 98%                              | [5]                    |              |
| ARV-471 (30<br>mpk, po, qd) | Tumor Growth Inhibition (TGI)    | 87% - 123%                       | [4][5]                 | _            |
| ARV-471 (3-30 mpk)          | ER Protein<br>Reduction          | >90%                             | [5][9]                 | _            |
| ST941/HI PDX<br>(Y537S)     | ARV-471 (10<br>mpk, po, qd)      | Tumor Growth                     | Complete<br>Inhibition | [9][10]      |
| MCF7 Orthotopic             | ARV-471 +<br>CDK4/6i             | Tumor Growth<br>Inhibition (TGI) | ~130% - 131%           | [9][10]      |

Table 3: Clinical Pharmacokinetics & Pharmacodynamics (Phase 1/2)



| Parameter                               | Dose                      | Value                            | Notes                                | Reference(s) |
|-----------------------------------------|---------------------------|----------------------------------|--------------------------------------|--------------|
| ER Degradation                          | 30-500 mg daily           | Up to 89%                        | In paired patient tumor biopsies     | [2][5][13]   |
| 200 mg daily                            | Median: 69%,<br>Mean: 71% | In paired patient tumor biopsies | [5]                                  |              |
| CBR                                     | 30-700 mg daily           | 40%                              | In heavily<br>pretreated<br>patients | [2][13]      |
| C <sub>max</sub> (Single<br>Dose)       | 200 mg QD                 | 630.9 ng/mL                      | Japanese<br>patients                 | [14]         |
| AUC <sub>0-24</sub> (Single Dose)       | 200 mg QD                 | 10,400 ng·hr/mL                  | Japanese<br>patients                 | [14]         |
| C <sub>max</sub> (Multiple<br>Doses)    | 200 mg QD                 | 1056 ng/mL                       | Japanese<br>patients                 | [14]         |
| AUC <sub>0-24</sub><br>(Multiple Doses) | 200 mg QD                 | 18,310 ng·hr/mL                  | Japanese<br>patients                 | [14]         |

# **Experimental Protocols**

The characterization of ARV-471 relies on a suite of specialized assays. Detailed methodologies for key experiments are provided below.

# In Vitro ERα Degradation Assay (In-Cell Western)

This protocol quantifies ERa protein levels in cells following treatment with ARV-471.[4]

- Cell Culture: Seed ER+ breast cancer cells (e.g., MCF7) in 96-well plates and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of ARV-471 in complete media. Treat cells
  with the compound dilutions for a specified duration (e.g., 72 hours). Include a vehicle-only
  control (e.g., 0.1% DMSO).

#### Foundational & Exploratory





- Cell Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cells with a Triton X-100 solution.
- Immunostaining: Block non-specific binding sites with a blocking buffer. Incubate cells with a primary antibody specific for ERα. After washing, incubate with an infrared dye-conjugated secondary antibody. A second antibody for a housekeeping protein (e.g., tubulin) with a different fluorescent dye is used for normalization.
- Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both ERα and the normalization protein.
- Data Calculation: Normalize the ERα signal to the housekeeping protein signal. Calculate the percentage of ERα remaining relative to the vehicle control. Plot the results to determine DC<sub>50</sub> (the concentration at which 50% degradation is achieved) and D<sub>max</sub> (the maximum degradation observed).





Click to download full resolution via product page

Fig 3. Workflow for In Vitro ERα Degradation Assay.



### In Vitro Cell Proliferation Assay (Live-Cell Imaging)

This assay measures the effect of ARV-471 on the growth of ER-dependent cell lines.[15]

- Cell Seeding: Plate MCF7 or T47D cells in 6-well plates.
- Compound Treatment: Add the indicated concentrations of ARV-471 or control compounds to the wells.
- Live-Cell Analysis: Place the plate into a live-cell analysis system (e.g., Incucyte® S3).
- Image Acquisition: Acquire images at regular intervals (e.g., every 4 hours) for a total duration of 120 hours.
- Data Analysis: Use the system's software to quantify cell surface area coverage (confluence) over time.
- Calculation: Calculate relative growth based on the confluence values observed for treated cells compared to vehicle controls. Determine the GI<sub>50</sub> (the concentration required to inhibit cell growth by 50%).

# In Vivo Efficacy Study (MCF7 Orthotopic Xenograft Model)

This protocol assesses the anti-tumor activity of ARV-471 in a mouse model.[4][15]

- Animal Preparation: Use immunocompromised female mice (e.g., NOD/SCID). Implant a 17β-estradiol pellet (e.g., 0.72 mg, 90-day release) subcutaneously 2-3 days prior to cell implantation to support the growth of ER-dependent tumors.
- Tumor Implantation: Orthotopically implant MCF7 cells into the mammary fat pads of the mice.
- Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 150-200 mm<sup>3</sup>), randomize the mice into treatment and control groups (e.g., 10 mice per arm).

## Foundational & Exploratory





- Dosing Administration: Administer ARV-471 orally, once daily (po, qd) at specified doses (e.g., 3, 10, 30 mg/kg). Administer vehicle control to the control group. For combination studies, ARV-471 can be administered one hour before the combination partner (e.g., a CDK4/6 inhibitor).[15]
- Monitoring: Measure tumor volumes (e.g., twice weekly) using calipers and monitor animal body weights as a measure of toxicity.
- Endpoint Analysis: At the end of the study (e.g., after 28 days), euthanize the animals. Excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot to confirm ER degradation). Calculate Tumor Growth Inhibition (TGI).





Click to download full resolution via product page

Fig 4. Workflow for In Vivo Xenograft Efficacy Study.



#### Conclusion

(Rac)-ARV-471 (Vepdegestrant) represents a significant advancement in endocrine therapy for ER+ breast cancer. Its novel PROTAC mechanism enables potent, selective, and sustained degradation of the ERα protein, translating to superior anti-tumor efficacy in preclinical models compared to traditional inhibitors.[4][16] The robust in vitro and in vivo data, characterized by low nanomolar degradation and growth inhibition potency and significant tumor regression, underscore its potential as a best-in-class oral ER degrader. The detailed methodologies provided herein serve as a foundation for further research and development in the expanding field of targeted protein degradation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ARV-471 | ARV471 | PROTAC AR degrader | CAS#2229711-08-2 | InvivoChem [invivochem.com]
- 2. Arvinas and Pfizer Announce PROTAC® Protein Degrader ARV-471 Continues to Demonstrate Encouraging Clinical Benefit Rate in Patients with Locally Advanced or Metastatic ER+/HER2- Breast Cancer | Arvinas [ir.arvinas.com]
- 3. ASCO American Society of Clinical Oncology [asco.org]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arvinasmedical.com [arvinasmedical.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ptc.bocsci.com [ptc.bocsci.com]
- 10. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers PMC [pmc.ncbi.nlm.nih.gov]



- 11. medchemexpress.com [medchemexpress.com]
- 12. (rac)-arv-471 TargetMol Chemicals [targetmol.com]
- 13. arvinasmedical.com [arvinasmedical.com]
- 14. Safety and pharmacokinetics of vepdegestrant in Japanese patients with ER+ advanced breast cancer: a phase 1 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arvinasmedical.com [arvinasmedical.com]
- 16. Vepdegestrant Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(Rac)-ARV-471 PROTAC structure and function].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544285#rac-arv-471-protac-structure-and-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com